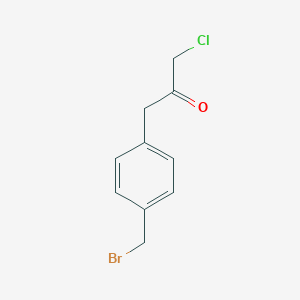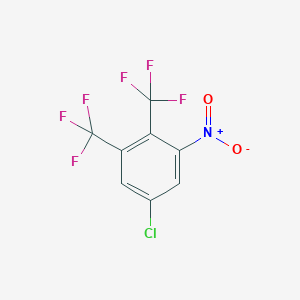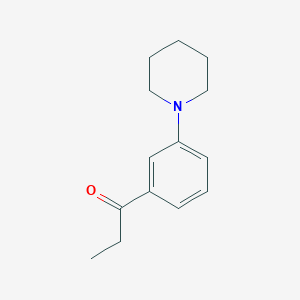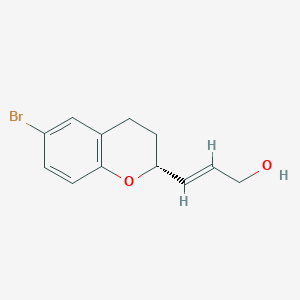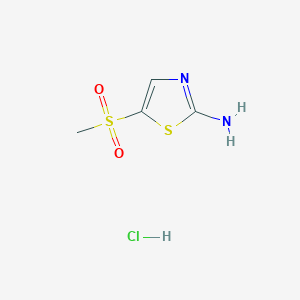
2-Amino-5-methylsulfonylthiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-methylsulfonylthiazole hydrochloride is a chemical compound with the molecular formula C4H6N2O2S2·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is widely used in pharmaceutical manufacturing and serves as a significant precursor for multidimensional drug synthesis, particularly in medications for hypertension and Parkinson’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylsulfonylthiazole hydrochloride typically involves the reaction of 2-aminothiazole with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-methylsulfonylthiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Amino-5-methylsulfonylthiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as a precursor for drugs used in the treatment of hypertension and Parkinson’s disease.
Industry: The compound is used in the development of materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-Amino-5-methylsulfonylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its use in hypertension medication, the compound acts as an inhibitor of certain enzymes involved in blood pressure regulation. For Parkinson’s disease, it may interact with neurotransmitter pathways to alleviate symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorothiazole hydrochloride: Another thiazole derivative with similar applications but different substituents.
2-Amino-4-methylthiazole hydrochloride: Similar structure but with a different position of the methyl group.
2-Amino-5-ethylsulfonylthiazole hydrochloride: Similar to 2-Amino-5-methylsulfonylthiazole hydrochloride but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of drugs for hypertension and Parkinson’s disease, where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C4H7ClN2O2S2 |
|---|---|
Poids moléculaire |
214.7 g/mol |
Nom IUPAC |
5-methylsulfonyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S2.ClH/c1-10(7,8)3-2-6-4(5)9-3;/h2H,1H3,(H2,5,6);1H |
Clé InChI |
RXXCRMNNKPPMGW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(S1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
